molecular formula C15H23N3O2S2 B4557281 N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-methylthiourea

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-methylthiourea

Cat. No.: B4557281
M. Wt: 341.5 g/mol
InChI Key: KPEWBOVOBYCPPT-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-methylthiourea is a useful research compound. Its molecular formula is C15H23N3O2S2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.12316933 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Derivatization Studies

Research has explored the metabolism of organophosphates and their oxidative by-products in biological systems, indicating the metabolic pathways and detoxification processes for related compounds (Brady & Arthur, 1961). Similarly, studies on the oxidative metabolism of novel antidepressants show the involvement of cytochrome P450 enzymes in metabolizing sulfanyl-containing compounds, which might share mechanistic insights with the metabolism of thiourea derivatives (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

The synthesis and characterization of new hybrids of sulfonamide/thiourea compounds have been reported, highlighting their potential in medicinal chemistry for antihypertensive applications (Ismail et al., 2021). Such studies emphasize the versatility of thiourea and sulfonamide groups in drug design and development. Additionally, the synthesis of pyridines from thiocarboxylic acids and their functionalization underscore the utility of thiourea derivatives in organic synthesis (Stark et al., 2014).

Material Science Applications

In material science, the fabrication of nanofiltration membranes using thiourea as a monomer demonstrates the application of thiourea derivatives in developing solvent-resistant filtration materials (Zhou et al., 2023). This research highlights the potential of such compounds in environmental and chemical engineering for solvent recovery and purification.

Bioactivity and Pharmacological Potential

Studies on sulfonamide/thiourea hybrids for antihypertensive effects provide insights into the pharmacological applications of these compounds, suggesting their potential in developing new therapeutic agents (Ismail et al., 2021). Furthermore, the evaluation of various derivatives for enzyme inhibition activities reveals the broad bioactivity spectrum that can be achieved by manipulating the thiourea and sulfonamide functionalities (Khalid et al., 2016).

Properties

IUPAC Name

1-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S2/c1-11-8-12(2)10-18(9-11)22(19,20)14-6-4-13(5-7-14)17-15(21)16-3/h4-7,11-12H,8-10H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEWBOVOBYCPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.